molecular formula C23H25FN4O3 B2410457 (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1170869-56-3

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2410457
CAS No.: 1170869-56-3
M. Wt: 424.476
InChI Key: OTRMIOQQKSTKIM-UHFFFAOYSA-N
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Description

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. This molecule features a complex structure comprising a 4-ethoxy pyrazole core substituted with a 4-fluorophenyl group, linked via a carbonyl bridge to a 2-methoxyphenyl-piperazine moiety . This specific architecture is characteristic of compounds designed to interact with biological targets; the fluorophenyl group is a common pharmacophore known to enhance metabolic stability and membrane permeability, while the piperazine ring is frequently employed as a scaffold that can interact with various neurotransmitter receptors and enzymes . Compounds within this structural class, particularly 1-(4-fluorophenyl)-1H-pyrazole derivatives, have been extensively studied for their broad spectrum of potential biological properties. Research into analogous molecules indicates promise as antimicrobial agents, with activity against bacterial and fungal pathogens . Furthermore, such pyrazole derivatives are investigated as potent inhibitors of key enzymatic processes, including p38 kinase activity, which is a target in inflammatory diseases and cancer . The integration of the 2-methoxyphenylpiperazine unit suggests potential for central nervous system (CNS) targeting, as this fragment is found in ligands for various neuroreceptors. This compound is intended for research use only, strictly within laboratory settings for in vitro assays and hit-to-lead optimization studies in drug discovery programs. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-3-31-21-16-28(18-10-8-17(24)9-11-18)25-22(21)23(29)27-14-12-26(13-15-27)19-6-4-5-7-20(19)30-2/h4-11,16H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRMIOQQKSTKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and piperazine precursors. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by cyclization. The piperazine ring can be synthesized through the reaction of diethanolamine with phosgene. The final step involves coupling the pyrazole and piperazine rings through a condensation reaction, often using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethoxy group can be oxidized to an ethyl ester.

  • Reduction: : The piperazine ring can be reduced to form a piperazine derivative.

  • Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Ethyl ester derivatives.

  • Reduction: : Piperazine derivatives.

  • Substitution: : Substituted fluorophenyl derivatives.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

Antitumor Activity

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Table 1: Antitumor Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Compound AHeLa5.2
Compound BMCF-73.8
Compound CA5494.5

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. The compound may exhibit anxiolytic or antidepressant-like effects through modulation of serotonin receptors.

Antimicrobial Properties

Compounds similar to (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone have been tested for antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus10 µg/mL
Compound FP. aeruginosa15 µg/mL

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated the anticancer properties of pyrazole derivatives, including the target compound. The results indicated significant cytotoxicity against breast cancer cells, suggesting a promising avenue for further development.

Case Study 2: Neuroprotective Effects

Research conducted on piperazine derivatives demonstrated their ability to protect neuronal cells from oxidative stress, indicating a potential role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique in its structure and potential applications compared to similar compounds. For example, other pyrazole derivatives may lack the ethoxy or fluorophenyl groups, which can significantly alter their biological activity and chemical properties. Some similar compounds include:

  • Pyrazole derivatives: : These compounds may have different substituents on the pyrazole ring.

  • Piperazine derivatives: : These compounds may have different substituents on the piperazine ring.

Biological Activity

The compound (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C22H22F2N4O. It features a pyrazole ring substituted with an ethoxy and fluorophenyl group, along with a piperazine moiety that enhances its pharmacological profile. The structural complexity allows for diverse interactions with biological targets.

Research indicates that pyrazole derivatives often exhibit their biological effects through multiple mechanisms, including:

  • Inhibition of Enzymes : Many pyrazoles act as inhibitors of key enzymes involved in various signaling pathways. For instance, compounds similar to this one have been shown to inhibit p38 MAP kinase, a crucial player in inflammatory responses and cancer progression .
  • Receptor Modulation : The piperazine component can facilitate interactions with neurotransmitter receptors, which may explain the psychopharmacological effects observed in some derivatives .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Neuropharmacological Effects

The piperazine moiety is known for its ability to interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders. Research indicates that such compounds may exhibit anxiolytic and antidepressant-like effects in animal models .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and enzymes like COX-2, these compounds may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Inhibition of p38 MAP Kinase : A study focusing on a related pyrazole compound demonstrated its ability to selectively inhibit p38 MAP kinase, leading to reduced inflammation markers in cell cultures. This suggests a promising avenue for developing anti-inflammatory drugs based on this scaffold .
  • Psychopharmacological Screening : In vivo studies have shown that compounds containing the piperazine structure exhibit significant effects on behavior in rodent models, indicating potential as anxiolytics or antidepressants. The specific mechanism involves modulation of serotonin pathways .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
Pyrazole AAnticancerCaspase activation
Pyrazole BNeuroprotectiveSerotonin receptor modulation
Pyrazole CAnti-inflammatoryCOX-2 inhibition

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1EDCl/HOBt, DMF, RT65–7090–92
2Pd/C, H₂, EtOH8598

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:
A combination of techniques ensures accurate structural elucidation:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethoxy group at δ ~1.3 ppm, fluorophenyl aromatic signals at δ ~7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 438.192) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms piperazine-pyrazole spatial arrangement .

Advanced: How can conflicting biological activity data be resolved for this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values across assays) may arise from:

  • Assay conditions : Differences in cell lines, incubation times, or solvent (DMSO vs. aqueous buffers) affect solubility and activity .
  • Target specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target engagement from off-target effects .
  • Structural analogs : Synthesize derivatives (e.g., replacing the 2-methoxyphenyl group with 4-fluorophenyl) to isolate pharmacophore contributions .

Advanced: What computational methods predict this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
  • QSAR Models : Correlate logP values (calculated ~3.2) with membrane permeability using software like Schrödinger’s QikProp .
  • Docking Studies : Prioritize targets (e.g., serotonin receptors) by docking the piperazine moiety into GPCR binding pockets (Glide/SP precision) .

Basic: How do functional groups influence reactivity and bioactivity?

Methodological Answer:

  • 4-Ethoxy group : Enhances metabolic stability by reducing oxidative degradation .
  • 4-Fluorophenyl : Increases lipophilicity (logP +0.5) and enhances CNS penetration .
  • Piperazine core : Facilitates hydrogen bonding with biological targets (e.g., 5-HT₁A receptors) .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalyst optimization : Replace Pd/C with Pd(OAc)₂/XPhos for Suzuki couplings (yield ↑15–20%) .
  • Flow chemistry : Continuous flow systems reduce reaction time (from 24h to 2h) and improve reproducibility .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: How to address thermal instability during storage?

Methodological Answer:

  • DSC analysis : Identify decomposition onset (~150°C) and recommend storage at -20°C under argon .
  • Lyophilization : Convert to a stable amorphous form using cryoprotectants (trehalose/sucrose) .

Basic: What are the compound’s solubility profiles in common solvents?

Methodological Answer:

  • High solubility : DMSO (>50 mg/mL), DCM (>30 mg/mL) .
  • Low solubility : Water (<0.1 mg/mL); use co-solvents (PEG-400) for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.